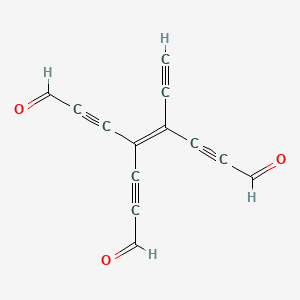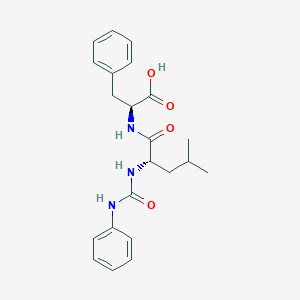
N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine is a synthetic compound that belongs to the class of peptides It is characterized by the presence of a phenylcarbamoyl group attached to the L-leucyl-L-phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine typically involves the coupling of L-leucyl-L-phenylalanine with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers. These machines can efficiently couple amino acids and other reagents in a stepwise manner, allowing for the large-scale production of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenylcarbamoyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may require the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcarbamoyl oxides, while reduction can produce amines.
Scientific Research Applications
N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: The compound can be used to study protein-protein interactions and enzyme-substrate relationships.
Industry: The compound can be used in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, thereby modulating their activity. The compound may also interact with cell membranes, affecting their permeability and function.
Comparison with Similar Compounds
N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine can be compared with other similar compounds, such as:
N-(Phenylcarbamoyl)-L-alanyl-L-phenylalanine: Similar structure but with an alanine residue instead of leucine.
N-(Phenylcarbamoyl)-L-valyl-L-phenylalanine: Contains a valine residue instead of leucine.
N-(Phenylcarbamoyl)-L-isoleucyl-L-phenylalanine: Contains an isoleucine residue instead of leucine.
These compounds share similar chemical properties but may differ in their biological activity and applications. The presence of different amino acid residues can influence the compound’s interaction with molecular targets and its overall stability.
Properties
CAS No. |
827613-25-2 |
|---|---|
Molecular Formula |
C22H27N3O4 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-(phenylcarbamoylamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H27N3O4/c1-15(2)13-18(25-22(29)23-17-11-7-4-8-12-17)20(26)24-19(21(27)28)14-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3,(H,24,26)(H,27,28)(H2,23,25,29)/t18-,19-/m0/s1 |
InChI Key |
IMKAGSVDMGWNTG-OALUTQOASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


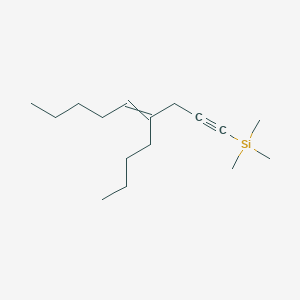
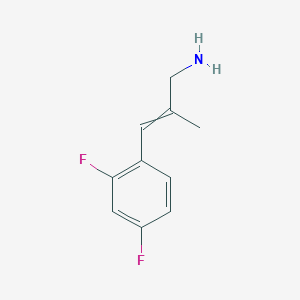
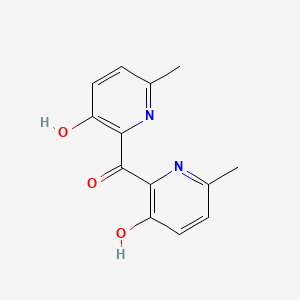
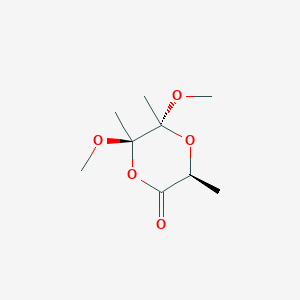
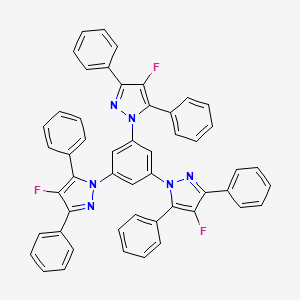
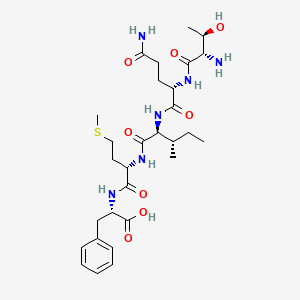
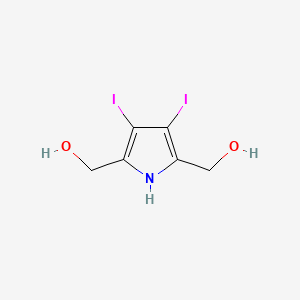

![2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14205227.png)
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B14205231.png)
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14205243.png)


